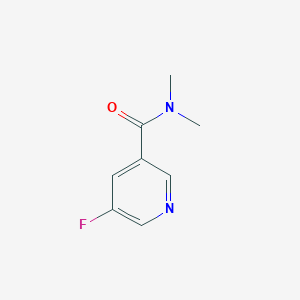
1-Cyclopropanecarbonyl-4-(5-fluoro-3-methylpyridine-2-carbonyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Cyclopropanecarbonyl-4-(5-fluoro-3-methylpyridine-2-carbonyl)piperazine is a chemical compound with potential applications in scientific research. It is a piperazine derivative with a cyclopropane carbonyl group and a fluoro-methylpyridine carbonyl group. The compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments.
作用机制
The mechanism of action of 1-Cyclopropanecarbonyl-4-(5-fluoro-3-methylpyridine-2-carbonyl)piperazine is not fully understood. However, it is believed to act as a selective ligand for certain receptors, such as the dopamine D3 receptor and the sigma-1 receptor. The compound may modulate the activity of these receptors, leading to changes in neuronal signaling and behavior.
Biochemical and Physiological Effects:
Studies have shown that this compound can affect various biochemical and physiological processes. For example, the compound has been shown to decrease the release of dopamine in the brain, which may contribute to its potential as a treatment for addiction. The compound has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. Additionally, the compound has been shown to modulate calcium signaling in cells, which may have implications for its use in studying cellular processes.
实验室实验的优点和局限性
One advantage of using 1-Cyclopropanecarbonyl-4-(5-fluoro-3-methylpyridine-2-carbonyl)piperazine in lab experiments is its selectivity for certain receptors, which allows for more specific and targeted studies. Additionally, the compound has been shown to have good solubility in various solvents, which makes it easier to work with in lab settings. However, one limitation of using the compound is its potential toxicity, which may require careful handling and safety precautions.
未来方向
There are several potential future directions for research on 1-Cyclopropanecarbonyl-4-(5-fluoro-3-methylpyridine-2-carbonyl)piperazine. One direction is to further investigate the mechanism of action of the compound and its effects on various cellular and physiological processes. Another direction is to explore the potential therapeutic applications of the compound, such as in the treatment of addiction, stroke, and traumatic brain injury. Additionally, future research could focus on developing new derivatives of the compound with improved selectivity and efficacy.
合成方法
Several methods have been reported for the synthesis of 1-Cyclopropanecarbonyl-4-(5-fluoro-3-methylpyridine-2-carbonyl)piperazine. One of the methods involves the reaction of 5-fluoro-3-methylpyridine-2-carboxylic acid with cyclopropanecarbonyl chloride in the presence of triethylamine, followed by the reaction with piperazine in the presence of N,N-dimethylformamide. Another method involves the reaction of 5-fluoro-3-methylpyridine-2-carboxylic acid with cyclopropanecarbonyl isocyanate in the presence of triethylamine, followed by the reaction with piperazine in the presence of tetrahydrofuran. The purity and yield of the compound depend on the reaction conditions and the purification method used.
科学研究应用
1-Cyclopropanecarbonyl-4-(5-fluoro-3-methylpyridine-2-carbonyl)piperazine has potential applications in scientific research as a tool compound for studying the function of certain proteins and receptors. For example, the compound has been used to study the role of the dopamine D3 receptor in addiction and reward-related behaviors. The compound has also been used to study the function of the sigma-1 receptor, which is involved in various physiological processes such as pain perception, neuroprotection, and cellular stress response.
属性
IUPAC Name |
cyclopropyl-[4-(5-fluoro-3-methylpyridine-2-carbonyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O2/c1-10-8-12(16)9-17-13(10)15(21)19-6-4-18(5-7-19)14(20)11-2-3-11/h8-9,11H,2-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZCUEYYJKMRUTH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C(=O)N2CCN(CC2)C(=O)C3CC3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

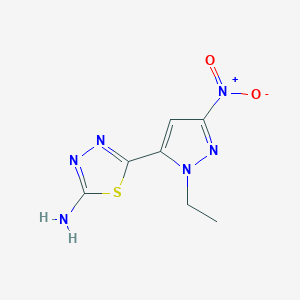


![ethyl 3-(1,3-benzothiazol-2-yl)-2-[(3-methoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2412098.png)
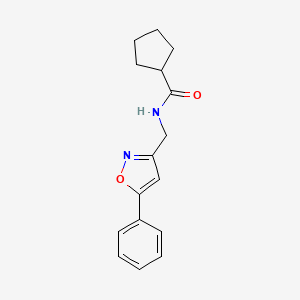
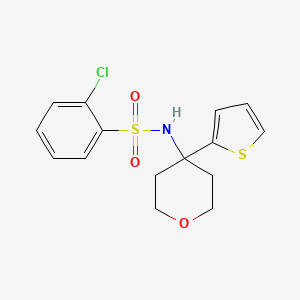
![5-(2-(1H-1,2,3-triazol-1-yl)ethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2412101.png)
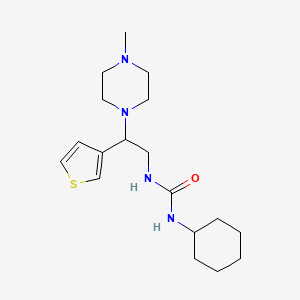

![2-[(2R)-piperazin-2-yl]acetonitrile dihydrochloride](/img/structure/B2412106.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(methylthio)benzamide](/img/structure/B2412107.png)
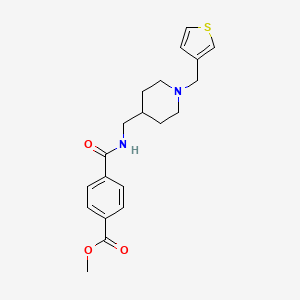
![1-(2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2412113.png)
